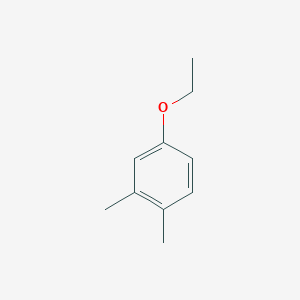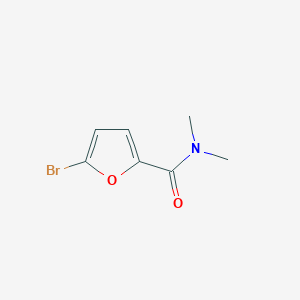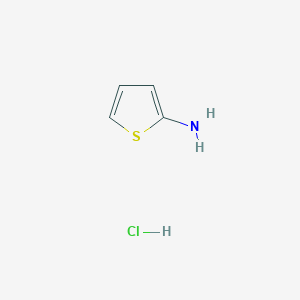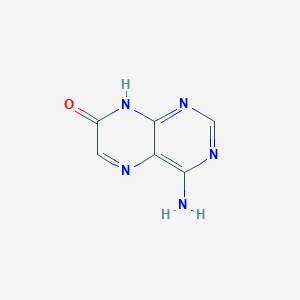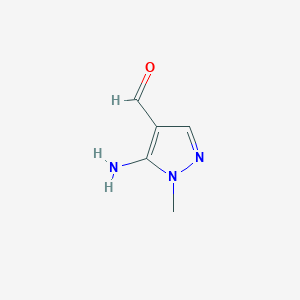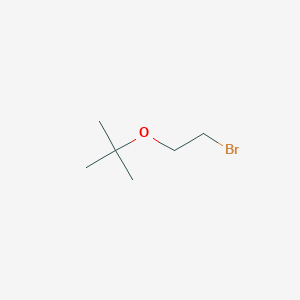
2-(2-Bromoethoxy)-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Bromoethoxy)-2-methylpropane” seems to be a type of organic compound . It’s likely to be a derivative of “2-(2-Bromoethoxy)ethanol”, which is an organic building block used in the synthesis of various compounds .
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromoethoxy)-2-methylpropane” were not found, related compounds such as “2-(2-Bromoethoxy)ethanol” and “2-(2-Bromoethoxy)tetrahydro-2H-pyran” have been synthesized using 2-bromoethanol as a starting reagent .
Wissenschaftliche Forschungsanwendungen
Application in Synthesis and Crystal Structure of Chalcone Derivatives
- Summary of Application : “2-(2-Bromoethoxy)-2-methylpropane” is used in the synthesis of chalcone derivatives, which have shown inhibitory activity on α-glucosidase .
- Methods of Application : The compound is used in the synthesis of chalcone derivatives. The crystalline structures of the synthesized compounds were further characterized by X-ray crystal diffraction .
- Results or Outcomes : Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase, while two others increased the activity of α-glucosidase .
Application in Energy Storage
- Summary of Application : “2-(2-Bromoethoxy)-2-methylpropane” is used in the creation of a new class of bromide-based nonflammable electrolytes for sodium metal batteries .
- Methods of Application : The compound is used to create a flame-retardant solvent, 2-bromo-1-(2-bromoethoxy)ethane (BBE), which forms a solid electrolyte interphase (SEI) containing NaBr with a high ionic conductivity .
- Results or Outcomes : The BBE-based electrolyte prolongs the cycle life of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles .
Application in Synthesis of Sophisticated Molecules
- Summary of Application : “2-(2-Bromoethoxy)-2-methylpropane” is used in the synthesis of sophisticated molecules, such as phthalocyanines, subphthalocyanines, and porphyrazines .
- Methods of Application : The compound is used in a double click reaction to incorporate phthalocyanine ZnPc31 and 4-ethynyl-N, N-dimethylaniline in the azido-functional poly(methyl methacrylate-co-2-(2-bromoisobutyryloxy)ethyl methacrylate) copolymer (PMMEM) .
- Results or Outcomes : The application results in the creation of new systems with significant potential applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-bromoethoxy)-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNDTAIPYOTMLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493925 |
Source


|
| Record name | 2-(2-Bromoethoxy)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)-2-methylpropane | |
CAS RN |
5853-76-9 |
Source


|
| Record name | 2-(2-Bromoethoxy)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethoxy)-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

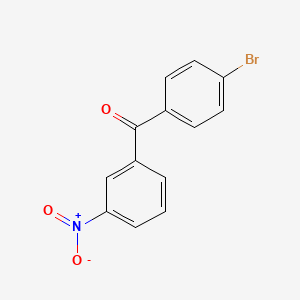
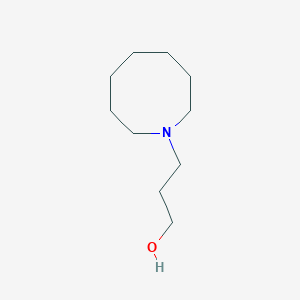

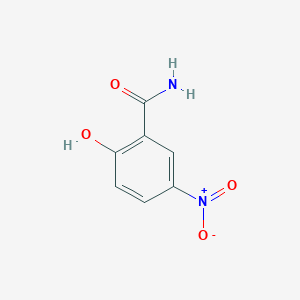
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)



![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)
